molecular formula C18H17ClN2O2S B2845432 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 920467-74-9

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2845432
CAS No.: 920467-74-9
M. Wt: 360.86
InChI Key: LSESOHYSFNYRIK-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method is the Knoevenagel condensation reaction, where 6-chloro-4-methylbenzo[d]thiazol-2-amine is reacted with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In the field of chemistry, N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown promising antimicrobial activity against various bacterial and fungal strains. It is being studied for its potential use in developing new antibiotics and antifungal agents.

Medicine: Due to its anti-inflammatory properties, this compound is being investigated for its therapeutic potential in treating inflammatory diseases such as arthritis and asthma.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxybenzamide

  • N-(6-chlorobenzo[d]thiazol-2-yl)-4-ethoxybenzamide

  • N-(6-chlorobenzo[d]thiazol-2-yl)-4-propoxybenzamide

Uniqueness: N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide stands out due to the presence of the isopropoxy group, which imparts unique chemical and biological properties compared to its analogs. This group enhances the compound's solubility and reactivity, making it more effective in certain applications.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-10(2)23-14-6-4-12(5-7-14)17(22)21-18-20-16-11(3)8-13(19)9-15(16)24-18/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSESOHYSFNYRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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